Ethyl dichloroacetate
Overview
Description
Ethyl dichloroacetate is an organic compound with the molecular formula C₄H₆Cl₂O₂. It is an ester derived from dichloroacetic acid and ethanol. This compound is known for its applications in organic synthesis and has been studied for its potential therapeutic uses.
Mechanism of Action
Target of Action
Ethyl dichloroacetate primarily targets the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in cellular metabolism, particularly in the regulation of the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .
Mode of Action
This compound interacts with its target, pyruvate dehydrogenase kinase, by inhibiting its activity . This inhibition leads to the activation of the pyruvate dehydrogenase complex, promoting the conversion of pyruvate to acetyl-CoA and enhancing the citric acid cycle . The result is a shift in cellular metabolism from glycolysis (a less efficient pathway that can function in low-oxygen conditions) to oxidative phosphorylation (a more efficient pathway that requires oxygen) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle . By promoting the conversion of pyruvate to acetyl-CoA, this compound enhances the citric acid cycle, leading to increased production of ATP, the main energy currency of the cell . This shift in metabolism also affects the Warburg effect, a metabolic pathway often upregulated in cancer cells .
Result of Action
The molecular effect of this compound’s action is the shift in cellular metabolism from glycolysis to oxidative phosphorylation . On a cellular level, this can lead to changes in energy production, with cells producing more ATP via the citric acid cycle . In the context of cancer cells, this metabolic shift can lead to decreased proliferation and increased cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lactic acid in the tumor microenvironment can restrict T cell responses, potentially limiting the effectiveness of immune-based therapies . By reducing tumor-derived lactic acid, this compound can enhance the anti-tumor responses of T cells . Additionally, the efficacy of this compound can be influenced by factors such as oxygen availability and the presence of other metabolites in the cellular environment .
Biochemical Analysis
Biochemical Properties
Ethyl dichloroacetate plays a significant role in biochemical reactions, particularly in the synthesis of α-halo-carboxylic acid esters . It interacts with various enzymes and proteins, including those involved in the hydrolysis of esters. The base-catalyzed hydrolysis of this compound results in the formation of dichloroacetic acid and ethanol . This reaction is facilitated by esterases, which are enzymes that catalyze the cleavage of ester bonds. The interaction between this compound and these enzymes is crucial for its biochemical activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to modulate mitochondrial function by altering the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that regulates the pyruvate dehydrogenase complex . By inhibiting PDK, this compound promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing oxidative phosphorylation and reducing lactate production. This shift in cellular metabolism can impact cell proliferation, apoptosis, and overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with pyruvate dehydrogenase kinase. By inhibiting this enzyme, this compound prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex . This leads to increased conversion of pyruvate to acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, further influencing cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under prolonged exposure to light and air . Studies have shown that this compound can have long-term effects on cellular function, particularly in terms of mitochondrial activity and metabolic regulation . These effects are often dose-dependent and can vary based on the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied extensively. Different dosages of the compound can lead to varying outcomes, including threshold effects and toxic or adverse effects at high doses . For example, in a study on hemorrhagic shock in rats, this compound was found to improve survival rates and restore mitochondrial function at specific dosages . Higher doses of the compound can lead to neurotoxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with pyruvate dehydrogenase kinase and the pyruvate dehydrogenase complex . By inhibiting PDK, this compound enhances the conversion of pyruvate to acetyl-CoA, which is then utilized in the citric acid cycle for energy production. This shift in metabolic flux can lead to changes in metabolite levels and overall cellular metabolism . Additionally, this compound has been shown to influence the Warburg effect in cancer cells, promoting oxidative phosphorylation over glycolysis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to be distributed throughout the cytoplasm and can accumulate in mitochondria, where it exerts its effects on cellular metabolism . The localization and accumulation of this compound are influenced by its chemical properties, including its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria of cells . Its subcellular localization is crucial for its activity, as it needs to interact with mitochondrial enzymes and proteins to exert its effects on cellular metabolism. The compound’s ability to target specific cellular compartments is influenced by its chemical structure and interactions with cellular transport mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of dichloroacetyl chloride with ethanol. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure the purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a base, this compound can be hydrolyzed to produce dichloroacetic acid and ethanol.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or potassium hydroxide is commonly used as the base.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and ethanol.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
Scientific Research Applications
Ethyl dichloroacetate has been explored for its applications in several fields:
Chemistry: It is used as an intermediate in the synthesis of α-halo-carboxylic acid esters.
Biology: Studies have investigated its potential as a metabolic modulator.
Industry: It is used in the production of various chemicals and as a solvent in organic synthesis.
Comparison with Similar Compounds
Dichloroacetic acid: The parent compound from which ethyl dichloroacetate is derived.
Ethyl chloroacetate: Another ester used in organic synthesis, but with only one chlorine atom, making it less reactive compared to this compound.
Properties
IUPAC Name |
ethyl 2,2-dichloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBVQLPTCMVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060205 | |
Record name | Ethyl dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060205 | |
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Molecular Weight |
156.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535-15-9 | |
Record name | Ethyl dichloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl dichloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL DICHLOROACETATE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27788 | |
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Record name | ETHYL DICHLOROACETATE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetic acid, 2,2-dichloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethyl dichloroacetate | |
Source | EPA DSSTox | |
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Record name | Ethyl dichloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.830 | |
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Record name | Ethyl dichloroacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZT46P7R49 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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